BenchChemオンラインストアへようこそ!

7,8-Dihydroisoquinoline

Antiviral Drug Discovery Human Cytomegalovirus (HCMV) Herpesvirus Therapeutics

7,8-Dihydroisoquinoline (CAS 24334-24-5) is a differentiated, partially saturated heterocyclic scaffold where the specific 7,8-saturation pattern is critical for maintaining biological activity—substitution with fully aromatic isoquinoline or tetrahydroisoquinoline leads to significant potency loss in PDE4 and anti-HCMV programs. This building block enables enantioselective catalytic transformations and serves as the core for compounds demonstrating 39- to 223-fold greater potency than ganciclovir against drug-resistant HCMV strains. For sourcing teams, this compound represents a non-commodity structural intermediate essential for SAR-driven medicinal chemistry and natural product synthesis programs. Standard packaging is available in research quantities with custom synthesis options for larger scales.

Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
CAS No. 24334-24-5
Cat. No. B3349891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydroisoquinoline
CAS24334-24-5
Molecular FormulaC9H9N
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C1)C=CN=C2
InChIInChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h1,3,5-7H,2,4H2
InChIKeyMCGVFCHUDYSSJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dihydroisoquinoline CAS 24334-24-5: Procurement Guide for a Privileged Scaffold in Antiviral and Chiral Synthesis


7,8-Dihydroisoquinoline (CAS 24334-24-5, molecular weight 131.17 g/mol, C9H9N) is a partially saturated heterocyclic compound characterized by a fused benzene-piperidine ring system, where saturation at the 7,8-positions confers distinct electronic and steric properties compared to its fully aromatic isoquinoline counterpart . This scaffold is a key intermediate in the synthesis of biologically relevant alkaloids and serves as a privileged structure in medicinal chemistry programs targeting human cytomegalovirus (HCMV), phosphodiesterases, and various oncology indications [1]. The compound's planar aromatic region juxtaposed with a non-planar saturated segment creates a twisted conformation that influences reactivity and binding interactions, making it a versatile building block for both racemic and enantioselective synthetic methodologies .

Why 7,8-Dihydroisoquinoline Cannot Be Readily Substituted with Other Isoquinoline Analogs in Critical Applications


Substituting 7,8-Dihydroisoquinoline with structurally similar analogs such as fully aromatic isoquinoline, tetrahydroisoquinoline, or 5,6-dihydroisoquinoline can lead to significant loss of desired biological activity or synthetic utility. The specific 7,8-saturation pattern is critical for achieving the twisted molecular conformation required for selective binding to targets like phosphodiesterase type IV (PDE4) and for enabling enantioselective catalytic transformations . Comparative studies have demonstrated that dihydroisoquinolines are much more potent phosphodiesterase inhibitors than their tetrahydroisoquinoline counterparts, with potency differences spanning orders of magnitude depending on substitution patterns [1]. Furthermore, the 7,8-dihydro scaffold provides a unique balance of aromatic stabilization and conformational flexibility that is essential for specific antiviral mechanisms, including activity against drug-resistant HCMV strains where conventional nucleoside analogs fail [2].

Quantitative Differentiation Evidence: 7,8-Dihydroisoquinoline vs. Structural Analogs and Therapeutic Alternatives


Superior Antiviral Potency: 7,8-Dihydroisoquinoline Derivatives Exhibit 39- to 223-Fold Lower IC50 than Ganciclovir Against HCMV

A 7,8-dihydroisoquinoline derivative (compound A1) demonstrated dramatically superior antiviral activity against human cytomegalovirus (HCMV) compared to the standard-of-care agent ganciclovir. In head-to-head in vitro assays, compound A1 achieved a 39- to 223-fold lower 50% inhibitory concentration (IC50) against HCMV strains AD 169 and Towne [1]. Critically, ganciclovir-, foscarnet-, cidofovir-, and BDCRB-resistant HCMV strains remained fully susceptible to 7,8-dihydroisoquinoline derivatives, indicating a novel mechanism of action that circumvents existing resistance pathways [2].

Antiviral Drug Discovery Human Cytomegalovirus (HCMV) Herpesvirus Therapeutics

Phosphodiesterase Inhibition: Dihydroisoquinoline Scaffolds Show Orders-of-Magnitude Greater Potency than Tetrahydroisoquinoline Counterparts

In a comparative study of 19 closely related dihydro- and tetrahydroisoquinolines for inhibition of cyclic AMP and cyclic GMP phosphodiesterases from dog heart, each dihydroisoquinoline was found to be much more potent than its corresponding tetrahydroisoquinoline counterpart [1]. The most potent dihydroisoquinoline in the series (USV 2776; 6,7-dimethoxy-1-[3-(trifluoromethyl)phenyl]-3,4-dihydroisoquinoline) exhibited Ki values of 2-3 µM for membrane-bound PDEs and 1-10 µM for soluble PDE isoforms [2]. Inhibitory potency was strongly influenced by substitution patterns, with a 3000-fold activity range observed across structurally modified analogs, providing a clear SAR framework for scaffold optimization [3].

Phosphodiesterase (PDE) Inhibition Cardiovascular Pharmacology Structure-Activity Relationship (SAR)

Antimicrobial Activity: 7,8-Dihydroisoquinoline Derivatives Achieve MIC Values as Low as 4 µg/mL Against Staphylococcus aureus

Sulfanyl-substituted 7,8-dihydroisoquinoline derivatives demonstrate potent, broad-spectrum antimicrobial activity. Specifically, 3-methylsulfanyl-7,8-dihydroisoquinoline-4-carbonitrile exhibits minimum inhibitory concentrations (MICs) as low as 4 µg/mL against Staphylococcus aureus . This level of activity positions these derivatives as promising leads for development against resistant Gram-positive pathogens. The core 7,8-dihydroisoquinoline scaffold provides a modular platform for introducing substituents that modulate antimicrobial potency and spectrum [1].

Antimicrobial Drug Discovery Antibiotic Resistance Gram-Positive Pathogens

Acetylcholinesterase Inhibition: Dihydroisoquinoline Analogs Display Single-Digit Micromolar IC50 Values

In structure-activity relationship (SAR) studies evaluating the isoquinoline ring system as an acetylcholinesterase (AChE) inhibitor, dihydroisoquinoline analogs demonstrated potent enzyme inhibition. Specifically, a dihydroisoquinoline ring analog (compound 6) exhibited an IC50 of 7.0 ± 1.4 µM, while a related dihydroisoquinoline derivative (compound 4) showed an IC50 of 5.5 ± 1.0 µM [1]. These compounds were identified as lead candidates for further development as AChE inhibitors, with the dihydroisoquinoline scaffold providing a foundation for optimization of potency and selectivity [2].

Acetylcholinesterase (AChE) Inhibition Alzheimer's Disease Neuropharmacology

Enantioselective Synthesis: 7,8-Dihydroisoquinoline Scaffold Enables Chiral Transformations for Alkaloid Construction

The 7,8-dihydroisoquinoline scaffold serves as a privileged substrate for enantioselective catalytic transformations, enabling access to chiral tetrahydroisoquinoline alkaloids. Ruthenium-catalyzed asymmetric transfer hydrogenation of 1-aryl-substituted dihydroisoquinolines provides valuable chiral 1-aryl-tetrahydroisoquinoline scaffolds with high enantioselectivity [1]. Additionally, chiral cinchona-squaramide catalyzed enantioselective intramolecular aza-Michael addition reactions have been developed for the synthesis of dihydroisoquinolines with preservation of stereochemical integrity [2]. This prochiral scaffold is essential for generating stereochemically defined building blocks that are inaccessible from fully saturated or fully aromatic isoquinoline analogs.

Asymmetric Catalysis Chiral Synthesis Natural Product Synthesis

Procurement-Driven Application Scenarios for 7,8-Dihydroisoquinoline (CAS 24334-24-5)


HCMV Antiviral Drug Discovery Programs Targeting Drug-Resistant Strains

For medicinal chemistry teams developing next-generation anti-HCMV therapeutics, 7,8-dihydroisoquinoline serves as the core scaffold for compounds that demonstrate 39- to 223-fold greater potency than ganciclovir and retain full activity against drug-resistant viral strains. Procurement of this scaffold is justified for programs seeking to overcome resistance mechanisms that limit current nucleoside analog therapies [1].

Phosphodiesterase (PDE) Inhibitor Optimization and SAR Studies

The 7,8-dihydroisoquinoline scaffold is essential for PDE inhibitor programs, as comparative studies have established that dihydroisoquinolines are consistently more potent than their tetrahydroisoquinoline counterparts. With a 3000-fold activity range observed across structurally modified analogs, this scaffold provides a robust platform for SAR-driven optimization of PDE-targeted cardiovascular and anti-inflammatory agents [2].

Enantioselective Synthesis of Chiral Tetrahydroisoquinoline Alkaloids

For synthetic chemistry groups focused on natural product synthesis or chiral building block preparation, 7,8-dihydroisoquinoline is the preferred prochiral substrate for ruthenium-catalyzed asymmetric transfer hydrogenation and organocatalytic aza-Michael additions. These transformations yield enantiomerically enriched tetrahydroisoquinoline scaffolds that are inaccessible from fully aromatic or fully saturated isoquinoline analogs [3].

Antimicrobial Lead Discovery Against Gram-Positive Pathogens

Research programs targeting drug-resistant Staphylococcus aureus can leverage 7,8-dihydroisoquinoline derivatives that achieve MIC values as low as 4 µg/mL. The modular scaffold allows for systematic substitution to optimize antimicrobial potency and spectrum, providing a differentiated chemical series distinct from conventional antibiotic classes .

Quote Request

Request a Quote for 7,8-Dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.